![molecular formula C5H8F2O2 B2957873 [3-(Difluoromethyl)oxetan-3-yl]methanol CAS No. 1393688-82-8](/img/structure/B2957873.png)

[3-(Difluoromethyl)oxetan-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

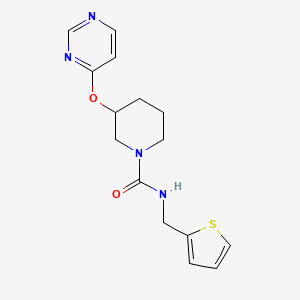

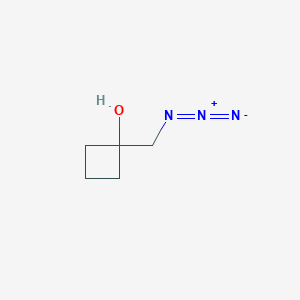

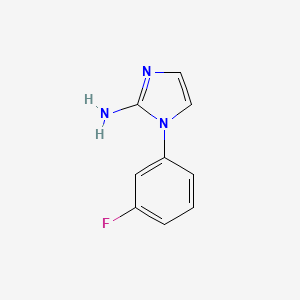

“[3-(Difluoromethyl)oxetan-3-yl]methanol” is a chemical compound with the molecular formula C5H8F2O2 . It has a molecular weight of 138.11 . The compound is in solid form and is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for “[3-(Difluoromethyl)oxetan-3-yl]methanol” is 1S/C5H8F2O2/c6-4(7)5(1-8)2-9-3-5/h4,8H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“[3-(Difluoromethyl)oxetan-3-yl]methanol” is a solid at room temperature . It has a molecular weight of 138.11 . The compound’s density, boiling point, and melting point are not specified in the available resources.Scientific Research Applications

Catalytic Oxidation and Methanol Formation

The study by Lehman et al. (2015) describes methanol formation via catalytic oxidation processes, highlighting a diiridium bimetallic complex's role as an intermediate. This research demonstrates the intricate mechanisms at play in converting simpler molecules to methanol under specific conditions, showcasing the potential for innovative catalyst design in chemical synthesis Lehman et al., 2015.

Methanol Detection and Environmental Monitoring

Zheng et al. (2019) developed a Y2O3 multishelled hollow structure for the highly selective and ultrasensitive detection of methanol. This research underscores methanol's environmental and health monitoring significance, illustrating the advancements in sensor technology for detecting toxic substances in various settings Zheng et al., 2019.

Methanol Synthesis via Carbon Oxides Hydrogenation

The application of rare earth elements in methanol synthesis catalysis via carbon oxides hydrogenation is detailed by Richard and Fan (2018). This research highlights the unique properties of rare earth elements in enhancing catalytic performance, providing insights into developing more efficient catalysts for methanol production Richard & Fan, 2018.

Biological Conversion of Methanol

Whitaker et al. (2017) engineered Escherichia coli to utilize methanol for producing specialty chemicals, demonstrating the potential of methanol as a substrate in biotechnological applications. This work represents a significant step toward the biological conversion of methanol into valuable products, showcasing the versatility of methanol in both chemical and biological synthesis Whitaker et al., 2017.

Methanol as a C1 Source in Organic Synthesis

Natte et al. (2017) discussed the utilization of methanol as a C1 source in organic synthesis, emphasizing its role in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This research highlights methanol's significance as a versatile and sustainable feedstock in the synthesis of various chemical compounds, reflecting its central role in modern organic chemistry Natte et al., 2017.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

[3-(difluoromethyl)oxetan-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c6-4(7)5(1-8)2-9-3-5/h4,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAZUHUBNRHJHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine](/img/structure/B2957794.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2957808.png)

![3-(3-Hydroxypropyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2957809.png)

![Ethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2957810.png)